Cas no 2228739-08-8 (3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)

3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile
- EN300-1945226
- 2228739-08-8
-
- インチ: 1S/C7H4F5NO/c8-6(9,7(10,11)12)5(3-13)1-4(14)2-5/h1-2H2
- InChIKey: OJVCVSNWGVNLCX-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)(F)F)(C1(C#N)CC(C1)=O)F
計算された属性
- せいみつぶんしりょう: 213.02130456g/mol
- どういたいしつりょう: 213.02130456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945226-0.1g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1945226-10.0g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 10g |
$4421.0 | 2023-05-23 | ||
Enamine | EN300-1945226-1.0g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-1945226-0.5g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1945226-10g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1945226-5.0g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 5g |
$2981.0 | 2023-05-23 | ||
Enamine | EN300-1945226-2.5g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1945226-5g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1945226-0.25g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1945226-0.05g |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile |
2228739-08-8 | 0.05g |
$864.0 | 2023-09-17 |
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrileに関する追加情報
Research Briefing on 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile (CAS: 2228739-08-8) in Chemical Biology and Pharmaceutical Applications
The compound 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile (CAS: 2228739-08-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile as a versatile intermediate in the synthesis of fluorinated heterocycles, which are increasingly important in medicinal chemistry. The pentafluoroethyl group enhances the molecule's metabolic stability and lipophilicity, making it a promising candidate for the development of novel bioactive compounds. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its structure and reactivity.
In vitro assays have demonstrated that derivatives of this compound exhibit inhibitory activity against several enzymes implicated in inflammatory and oncogenic pathways. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported that optimized analogs of 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile showed nanomolar potency against COX-2, suggesting potential applications in anti-inflammatory drug development. The compound's mechanism of action appears to involve covalent modification of key cysteine residues in the enzyme's active site.
From a synthetic perspective, recent advancements have focused on developing more efficient routes to access this scaffold. A team at MIT developed a novel photochemical cyclization method that improves yield and reduces byproduct formation compared to traditional thermal approaches. This innovation could facilitate larger-scale production for further pharmacological evaluation.
Pharmacokinetic studies in animal models indicate that the compound demonstrates favorable absorption and distribution profiles, though its metabolism requires further optimization to address rapid clearance issues. Researchers are currently exploring prodrug strategies and formulation approaches to enhance its bioavailability for potential therapeutic applications.
The unique combination of the cyclobutane ring, carbonyl group, and pentafluoroethyl substituent in 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile creates a privileged structure that medicinal chemists are leveraging for targeted drug design. Its application extends beyond small molecule therapeutics, with recent investigations exploring its use as a building block for fluorinated biomaterials and imaging agents.
While the compound shows considerable promise, challenges remain in fully elucidating its structure-activity relationships and optimizing its pharmacological properties. Ongoing research efforts are focused on expanding the structural diversity of derivatives and evaluating their therapeutic potential across multiple disease areas, including oncology, infectious diseases, and central nervous system disorders.
This research briefing underscores the growing importance of fluorinated small molecules in modern drug discovery and highlights 3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile as a valuable chemical tool with multiple applications in pharmaceutical development. Future studies will likely focus on translational research to bridge the gap between its promising in vitro activity and clinical utility.
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